2-(4-Amino-3-chlorophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

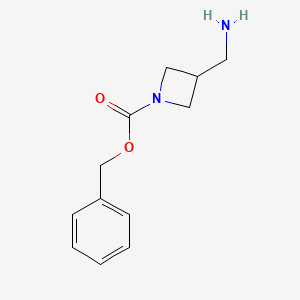

“2-(4-Amino-3-chlorophenyl)acetic acid” is a derivative of Glycine . It is also known as “(2R)-2-amino-2-(4-chlorophenyl)acetic acid” with a CAS Number of 43189-37-3 . It is a solid substance at room temperature .

Molecular Structure Analysis

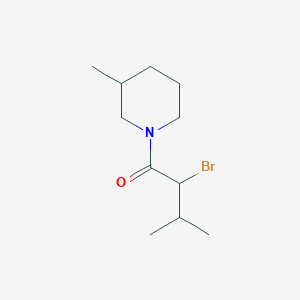

The molecular structure of “2-(4-Amino-3-chlorophenyl)acetic acid” consists of a benzene ring substituted with an amino group and a chloro group, and an acetic acid group . The molecular weight is 185.61 .Applications De Recherche Scientifique

Chemical Properties and Basic Information

“2-(4-Amino-3-chlorophenyl)acetic acid” is a chemical compound with the CAS Number: 22106-57-6 and a molecular weight of 185.61 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Synthesis of Phenylacetoxy Cellulosics

One of the applications of “2-(4-Amino-3-chlorophenyl)acetic acid” is in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . This process involves the reaction of the compound with cellulose to produce a modified form of cellulose that has potential applications in various fields, including materials science and biotechnology.

Role in Quinazolinone and Quinazoline Derivatives

Quinazolinone and quinazoline derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . “2-(4-Amino-3-chlorophenyl)acetic acid” can be used in the synthesis of these derivatives, contributing to their diverse physiological significance and pharmacological utilization .

Antimicrobial Properties

Quinazolinones, which can be synthesized using “2-(4-Amino-3-chlorophenyl)acetic acid”, have shown promising antimicrobial properties . This makes them potential candidates for the development of novel antibiotics, especially in the face of increasing drug resistance among bacterial strains .

Anti-inflammatory and Anticonvulsant Activities

Quinazolinones also exhibit anti-inflammatory and anticonvulsant activities . Therefore, “2-(4-Amino-3-chlorophenyl)acetic acid”, as a precursor in the synthesis of quinazolinones, plays a role in the production of potential drugs for treating inflammation and convulsive disorders .

Anticancer Properties

Another significant application of “2-(4-Amino-3-chlorophenyl)acetic acid” is in the field of cancer research. Quinazolinones have shown anticancer properties , making them potential candidates for the development of novel anticancer drugs. The compound can be used in the synthesis of these quinazolinones .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to have a range of biological activities, suggesting that this compound could potentially have similar effects .

Propriétés

IUPAC Name |

2-(4-amino-3-chlorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPFHSPLVUBKAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-3-chlorophenyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)